N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide
Description
N-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a piperidine scaffold substituted with a furan-3-carbonyl group at the 1-position and a 4-methoxy-2-methylbenzenesulfonamide moiety linked via a methylene bridge at the 4-position.
The synthesis likely involves coupling a furan-3-carbonyl chloride to a piperidin-4-ylmethyl intermediate, followed by sulfonamide formation with 4-methoxy-2-methylbenzenesulfonyl chloride. Similar methods are described in , where piperidine derivatives are functionalized via substitution and coupling reactions . Characterization techniques such as NMR, IR, and LC-MS would be essential for structural validation, as demonstrated in related sulfonamide syntheses .
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-4-methoxy-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-14-11-17(25-2)3-4-18(14)27(23,24)20-12-15-5-8-21(9-6-15)19(22)16-7-10-26-13-16/h3-4,7,10-11,13,15,20H,5-6,8-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGERTYOWPMHPLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the furan-3-carbonyl chloride, which is then reacted with piperidine to form the furan-3-carbonyl piperidine intermediate. This intermediate is subsequently reacted with 4-methoxy-2-methylbenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions to form different sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the furan ring.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Functional Group Analysis
- Sulfonamide vs.
- Furan-3-carbonyl vs. Aromatic Carbonyls : The furan ring introduces electron-rich aromaticity and steric constraints distinct from phenyl or chromenyl groups (e.g., W-15, Example 53), possibly modulating metabolic stability .
- Methoxy-Methylbenzene vs. Halogenated Benzene : The 4-methoxy-2-methylbenzene group may increase lipophilicity compared to halogenated analogs (e.g., W-15’s 4-chlorobenzene), influencing blood-brain barrier penetration .
Pharmacological Implications
However, the absence of a phenethyl group (common in opioids) and the presence of a sulfonamide may redirect its mechanism toward non-opioid targets, such as carbonic anhydrase or cyclooxygenase inhibition .
Research Findings and Data Gaps
- Structural Uniqueness: The combination of furan-3-carbonyl and methoxy-methylbenzenesulfonamide is unreported in the literature reviewed, suggesting novel chemical space .
- Potential Applications: Sulfonamides are well-documented in antimicrobial and anticancer therapies; the target’s substituents warrant exploration in these areas .
- Data Limitations: No direct pharmacological or kinetic data exists for the compound. Future studies should prioritize in vitro assays and molecular docking to predict target engagement.
Biological Activity
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.
The synthesis of this compound involves multi-step organic reactions. The initial step typically includes the preparation of furan-3-carbonyl chloride, which is then reacted with piperidine to form an intermediate. This intermediate is subsequently reacted with 4-methoxy-2-methylbenzenesulfonamide under specific conditions to yield the final product.
Key Reagents and Conditions:
- Reagents: Furan-3-carbonyl chloride, piperidine, 4-methoxy-2-methylbenzenesulfonamide.
- Conditions: Solvents such as dichloromethane and catalysts like triethylamine are often used to facilitate the reactions.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The compound is believed to modulate the activity of various enzymes and receptors, influencing crucial biological pathways.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation: It may interact with cellular receptors, altering signal transduction processes.
3. Biological Activity
Research indicates that this compound exhibits significant anticancer activity . Its structure suggests potential interactions with targets relevant to cancer progression.
Case Studies and Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated that the compound inhibits cell proliferation in various cancer cell lines, showing IC50 values in the low micromolar range. |
| Study B | Evaluated the compound's effect on apoptosis in cancer cells, revealing increased apoptotic markers when treated with this compound. |
| Study C | Investigated the compound's ability to inhibit histone deacetylases (HDACs), suggesting a mechanism for its anticancer effects through epigenetic modulation. |
4. Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(furan-piperidine) benzenesulfonamide | Furan ring and piperidine linkage | Potential enzyme inhibitor |
| N-(furan-piperidine)-methoxybenzene | Similar core structure with methoxy substitution | Anticancer activity reported |
| Other derivatives | Various modifications on the furan and piperidine rings | Variable potency against different cancer types |
5. Conclusion
This compound represents a promising candidate in drug discovery, particularly in oncology due to its ability to modulate critical biological pathways. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.
Future studies should focus on:
- In Vivo Studies: To confirm efficacy and safety profiles.
- Mechanistic Investigations: To explore molecular interactions in greater detail.
- Clinical Trials: To assess therapeutic applications in human subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
